Cas no 728038-73-1 (Benzenepropanoic acid,2-methyl-4-(phenylmethoxy)-, methyl ester)

Benzenepropanoic acid,2-methyl-4-(phenylmethoxy)-, methyl ester structure
728038-73-1 structure
Product Name:Benzenepropanoic acid,2-methyl-4-(phenylmethoxy)-, methyl ester
Numero CAS:728038-73-1
MF:C18H20O3
MW:284.349605560303
CID:559118
PubChem ID:54153445
Update Time:2025-04-19

Benzenepropanoic acid,2-methyl-4-(phenylmethoxy)-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid,2-methyl-4-(phenylmethoxy)-, methyl ester
    • (2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetic acid methyl ester
    • 3-(4-benzyloxy-2-methyl-phenyl)-propionic acid methyl ester
    • Cetirizine Methanol Adduct
    • Cetirizine Methyl Ester
    • methyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate
    • methyl [2-methyl-3-(4-benzyloxy)phenyl]propionate
    • methyl-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate
    • CS-0002180
    • OJIYKYYEVHELNA-UHFFFAOYSA-N
    • 2-Methyl-4-(phenylmethoxy)benzenepropanoic acid methyl ester
    • Benzenepropanoic acid, 2-methyl-4-(phenylmethoxy)-, methyl ester
    • Methyl 3-(4-(benzyloxy)-2-methylphenyl)propanoate
    • SCHEMBL3917744
    • 728038-73-1
    • Inchi: 1S/C18H20O3/c1-14-12-17(21-13-15-6-4-3-5-7-15)10-8-16(14)9-11-18(19)20-2/h3-8,10,12H,9,11,13H2,1-2H3
    • Chiave InChI: OJIYKYYEVHELNA-UHFFFAOYSA-N
    • Sorrisi: O(CC1C=CC=CC=1)C1C=CC(=C(C)C=1)CCC(=O)OC

Proprietà calcolate

  • Massa esatta: 284.14100
  • Massa monoisotopica: 284.141
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 7
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5A^2
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.094
  • Punto di ebollizione: 410.2°C at 760 mmHg
  • Punto di infiammabilità: 173.9°C
  • Indice di rifrazione: 1.55
  • PSA: 35.53000
  • LogP: 3.67960

Benzenepropanoic acid,2-methyl-4-(phenylmethoxy)-, methyl ester Metodo di produzione

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso